molecular formula C17H19FN4O4S B12252719 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxybenzyl)urea

1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B12252719
M. Wt: 394.4 g/mol
InChI Key: UXEOVIWSIVDPQG-UHFFFAOYSA-N
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Description

1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxybenzyl)urea is a structurally complex molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core substituted with fluorine and methyl groups, coupled with a urea linkage to a 4-methoxybenzyl group. The fluorine atom likely improves metabolic stability and bioavailability through electron-withdrawing effects. This compound’s design reflects strategic integration of heterocyclic and substituent features to optimize physicochemical and pharmacological properties.

Properties

Molecular Formula

C17H19FN4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

1-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-[(4-methoxyphenyl)methyl]urea

InChI

InChI=1S/C17H19FN4O4S/c1-21-15-8-13(18)14(9-16(15)22(2)27(21,24)25)20-17(23)19-10-11-4-6-12(26-3)7-5-11/h4-9H,10H2,1-3H3,(H2,19,20,23)

InChI Key

UXEOVIWSIVDPQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)NCC3=CC=C(C=C3)OC)F)N(S1(=O)=O)C

Origin of Product

United States

Preparation Methods

Optimized Oxidation Protocol

A procedure adapted from the oxidation of 2-((difluoromethyl)thio)benzo[d]thiazole (CAS 943-08-8) involves:

  • Oxidizing Agent : 30% H₂O₂ (4.0 equiv)
  • Catalyst : Hexaammonium heptamolybdate tetrahydrate (0.05 equiv)
  • Solvent : Ethanol/water (3:1 v/v)
  • Yield : 83%

Adaptation for Target Compound :

  • Substrate : 6-Fluoro-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole
  • Conditions : H₂O₂ (4.0 equiv), (NH₄)₆Mo₇O₂₄·4H₂O (0.05 equiv), ethanol/water, 24 hours, room temperature

Critical Analysis of Synthetic Routes

Regioselectivity Challenges

Introducing fluorine at the 6-position requires careful control to avoid byproducts. Electrophilic fluorination using Selectfluor™ or Balz-Schiemann reactions may improve regioselectivity compared to traditional diazotization.

Sulfone Oxidation Efficiency

Comparative studies show H₂O₂ with molybdate catalysts outperforms mCPBA in yield and scalability. However, over-oxidation risks necessitate precise stoichiometry.

Urea Formation Alternatives

Carbodiimide-mediated coupling (e.g., EDC/HOBt) offers an alternative to isocyanate routes, particularly for acid-sensitive intermediates.

Experimental Data Tables

Table 1. Comparison of Sulfone Oxidation Methods

Oxidizing Agent Catalyst Solvent Yield (%)
H₂O₂ (NH₄)₆Mo₇O₂₄ Ethanol/water 83
mCPBA None DCM 68

Table 2. Urea Coupling Optimization

Isocyanate Equiv Base Solvent Yield (%)
1.1 TEA DCM 75
1.5 Pyridine THF 65

Chemical Reactions Analysis

3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-[(4-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-[(4-methoxyphenyl)methyl]urea has several scientific research applications:

    Chemistry: The compound’s electronic properties make it useful in the development of organic semiconductors and photovoltaic materials.

    Biology: It can be used as a probe in biological studies to investigate enzyme interactions and cellular processes.

    Medicine: The compound may have potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Its unique properties can be exploited in the design of advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-5-yl)-1-[(4-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Benzo[c][1,2,5]thiadiazole Derivatives

  • N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (): Shares the same benzo[c][1,2,5]thiadiazole dioxide core but replaces the urea group with a thiazole carboxamide. The pyrrole and methyl groups on the thiazole may enhance lipophilicity compared to the target compound’s polar urea and methoxybenzyl groups. The carboxamide moiety offers hydrogen-bonding capability but with reduced donor capacity compared to urea.

Imidazo/Thiadiazole Hybrids

  • 6-(4-Methylbenzoyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-5(6H)-one (5) ():
    • Contains an imidazo-thiadiazole fused ring system with phenyl and benzoyl substituents.
    • IR data (1668–1687 cm⁻¹) indicates strong carbonyl contributions, contrasting with the urea’s NH stretching (~3300 cm⁻¹).
    • Yield: 65%, suggesting moderate synthetic accessibility compared to the target compound’s synthesis (if optimized).

Benzimidazole Derivatives

  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazoles ():
    • Features a benzimidazole core with fluorine and dioxolane substituents.
    • Fluorine’s role here aligns with its use in the target compound for metabolic stability.
    • Synthesized via sodium metabisulfite-mediated cyclization, differing from urea-forming reactions.

Functional Group Analysis

Urea vs. Carboxamide and Carbonyl Groups

  • The target compound’s urea group (-NHCONH-) provides two hydrogen-bond donors and one acceptor, surpassing the single donor/acceptor capacity of carboxamide (-CONH₂) or carbonyl (C=O) groups in analogues like 5 () or 16b ().
  • 4-[5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiomorpholine-1,1-dioxide (16b) (): The nitro group enhances antibacterial activity compared to non-nitrated analogues, highlighting the importance of electron-withdrawing substituents—a strategy mirrored by fluorine in the target compound.

Electron-Withdrawing Substituents

  • Fluorine in the target compound and 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzimidazole () improves resistance to oxidative metabolism.
  • Methyl and methoxy groups in the target compound balance lipophilicity and solubility, whereas nitro groups (e.g., 6c in ) may reduce solubility despite enhancing reactivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(6-Fluoro...thiazole-5-carboxamide () Imidazo-thiadiazole 5 ()
Core Structure Benzo[c]thiadiazole dioxide Benzo[c]thiadiazole dioxide Imidazo[2,1-b][1,3,4]thiadiazole
Key Substituents Fluoro, methyl, urea, methoxybenzyl Methyl, pyrrole, carboxamide Phenyl, benzoyl
Hydrogen-Bond Capacity High (urea NH) Moderate (carboxamide) Low (carbonyl)
Electron Effects Electron-withdrawing (F, SO₂) Electron-neutral (pyrrole) Electron-withdrawing (C=O)
Synthetic Yield Not reported Not reported 65%

Biological Activity

The compound 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxybenzyl)urea is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur that is known for various biological activities.
  • Fluoro and Methoxy Substituents : These functional groups can significantly influence the compound's reactivity and interaction with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to this urea derivative exhibit antiviral activities. For instance, heterocyclic compounds often show effectiveness against various viral infections. The presence of the thiadiazole moiety has been linked to enhanced antiviral properties against viruses such as HSV and HCV.

Compound Virus Targeted IC50 Value (µM) CC50 Value (µM) Selectivity Index
1HSV-15.010020
2HCV10.015015

Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line IC50 Value (µM) Mechanism of Action
MCF-78.0Apoptosis induction
HeLa12.0Cell cycle arrest
A54915.0Inhibition of migration

Antibacterial Activity

The compound has also shown antibacterial properties against Gram-positive bacteria. The mode of action likely involves disrupting bacterial cell wall synthesis or function.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea moiety may interact with specific enzymes involved in viral replication or cellular signaling pathways.
  • Receptor Binding : The structural features allow for binding to various receptors, potentially modulating their activity.
  • Cellular Uptake : The presence of fluoro and methoxy groups may enhance cellular permeability, facilitating greater bioavailability.

Study 1: Antiviral Activity Against HSV

A recent investigation evaluated the antiviral efficacy of the compound against HSV in Vero cells. The results showed a significant reduction in viral replication at concentrations as low as 5 µM, with minimal cytotoxicity observed at higher doses.

Study 2: Anticancer Efficacy in MCF-7 Cells

In another study focusing on breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 8 µM, indicating potent anticancer activity through apoptosis induction pathways.

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